molecular formula C17H20N2O3 B256042 2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B256042
M. Wt: 300.35 g/mol
InChI Key: BZMDCGFYLJEYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is an organic compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol. This compound is characterized by its benzamide structure, which is substituted with an ethoxy group and a tetrahydrobenzisoxazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the amine component .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of ethoxybenzylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxybenzoic acid: Shares the ethoxybenzoic acid moiety but lacks the tetrahydrobenzisoxazole group.

    5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole: Contains the tetrahydrobenzisoxazole moiety but lacks the ethoxybenzoic acid group.

Uniqueness

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its combination of the ethoxybenzoic acid and tetrahydrobenzisoxazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-ethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-7-5-4-6-12(15)16(20)18-17-13-10-11(2)8-9-14(13)19-22-17/h4-7,11H,3,8-10H2,1-2H3,(H,18,20)

InChI Key

BZMDCGFYLJEYSA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C

Origin of Product

United States

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